Cas no 1629166-02-4 (SBC-110736)

SBC-110736 structure
Nombre del producto:SBC-110736
Número CAS:1629166-02-4
MF:C26H27N3O2
Megavatios:413.51
MDL:MFCD30541539
CID:2950117
PubChem ID:78425817
SBC-110736 Propiedades químicas y físicas
Nombre e identificación
-
- SBC-110736
- SBC110736
- N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide
- BCP30128
- SBC 110736; SBC110736
- N-(4-(2-phenyl-4-(p-tolyl)piperazine-1-carbonyl)phenyl)acetamide
- N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
- CID 78425817
- SBC110,736
- SBC-1107326
- N-(4-{[4-(4-Methylphenyl)-2-phenyl-1-piperazinyl]carbonyl}phenyl)acetamid
- SBC 110736
- Acetamide, N-[4-[[4-(4-methylphenyl)-2-phenyl-1-piperazinyl]carbonyl]phenyl]-
- SBC-1107326(b)
- cholesterol,inhibit,Ser/Thr Protease,diet,Serine endopeptidases,Inhibitor,Threonine proteases,SBC 110736,SBC-110736,high,fat,Serine proteases
- HY-101832
- SBC-110736?
- DA-67457
- SCHEMBL19971958
- 1629166-02-4
- MS-27154
- N-{4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl}acetamide
- CS-6867
- G15988
- AC-33609
- AKOS030528609
- EX-A2194
-
- MDL: MFCD30541539
- Renchi: 1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
- Clave inchi: PILMFSWQYWYOJC-UHFFFAOYSA-N
- Sonrisas: O=C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O)N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 413.21032711 g/mol
- Masa isotópica única: 413.21032711 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 4
- Complejidad: 602
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.6
- Xlogp3: 4
- Peso molecular: 413.5
Propiedades experimentales
- Denso: 1.204±0.06 g/cm3(Predicted)
- Punto de ebullición: 681.1±55.0 °C(Predicted)
- Disolución: Soluble in DMSO:64.0(Max Conc. mg/mL);154.77(Max Conc. mM)
- PKA: 14.77±0.70(Predicted)
SBC-110736 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
SBC-110736 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | S215695-5mg |
SBC 110736 |
1629166-02-4 | 5mg |
$ 230.00 | 2022-06-03 | ||
ChemScence | CS-6867-25mg |
SBC-110736 |
1629166-02-4 | 99.89% | 25mg |
$456.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21090-5mg |
SBC-110736 |
1629166-02-4 | 98% | 5mg |
¥1540.00 | 2023-09-09 | |
DC Chemicals | DC10148-250 mg |
SBC-110736 |
1629166-02-4 | >98% | 250mg |
$900.0 | 2022-02-28 | |
DC Chemicals | DC10148-1 g |
SBC-110736 |
1629166-02-4 | >98% | 1g |
$1700.0 | 2022-02-28 | |
ChemScence | CS-6867-10mg |
SBC-110736 |
1629166-02-4 | 99.89% | 10mg |
$216.0 | 2022-04-27 | |
DC Chemicals | DC10148-100mg |
SBC-110736 |
1629166-02-4 | 100mg |
$500.0 | 2023-09-15 | ||
A2B Chem LLC | AX41464-1mg |
SBC-110736 |
1629166-02-4 | ≥98% | 1mg |
$34.00 | 2024-04-20 | |
DC Chemicals | DC10148-1g |
SBC-110736 |
1629166-02-4 | 1g |
$1700.0 | 2023-09-15 | ||
1PlusChem | 1P01E7AW-1mg |
SBC-110736 |
1629166-02-4 | ≥98% | 1mg |
$78.00 | 2024-06-19 |
SBC-110736 Literatura relevante
-
2. Back matter
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1629166-02-4 (SBC-110736) Productos relacionados
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 82110-13-2((2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol)
- 1214104-67-2(6,8-dioxabicyclo[3.2.1]oct-4-yl benzoate)
- 2000890-95-7(1-(3-methylpentan-2-yl)cyclopentane-1-carbaldehyde)
- 101055-55-4(2-tert-butyl-3-methylimidazolidin-4-one)
- 1220-94-6(1-Amino-4-(methylamino)anthracene-9,10-dione)
- 2751704-07-9(5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride)
- 1185689-13-7(1-(prop-2-en-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride)
- 2138000-70-9(8-Tert-butyl-1-oxaspiro[4.5]decane-4-carbonitrile)
- 1795297-42-5(1-(2-chlorophenyl)-3-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)urea)
Proveedores recomendados
atkchemica
(CAS:1629166-02-4)SBC-110736

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:1629166-02-4)SBC 110736

Pureza:99%/99%/99%/99%
Cantidad:10mg/25mg/50mg/100mg
Precio ($):220.0/375.0/638.0/1085.0